2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
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Properties
IUPAC Name |
2-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-23-21(25)15-30(27,28)20-10-12-24(13-11-20)22(26)17-8-6-16(7-9-17)18-4-3-5-19(14-18)29-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMREILTBJOLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Biphenyl moiety : Contributes to the hydrophobic character and potential receptor interactions.
- Piperidine ring : Often associated with various pharmacological activities.
- Sulfonamide group : Known for its role in drug design, particularly in antimicrobial agents.
While the precise biological targets of this compound are not fully elucidated, it is hypothesized that the biphenyl and piperidine components may interact with various receptors or enzymes. The sulfonamide group may enhance solubility and bioavailability, facilitating interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential use in oncology.
- Antidiabetic Properties : Analogous compounds have been studied for their ability to inhibit enzymes like α-amylase, which is crucial in carbohydrate metabolism .
- Neuropharmacological Effects : The piperidine structure is often linked to modulation of neurotransmitter systems, indicating potential applications in treating neuropsychiatric disorders.
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against Ehrlich ascites carcinoma cells (EAC), outperforming standard chemotherapeutics like 5-fluorouracil .
- Enzyme Inhibition : A study focused on sulfonamide analogs reported effective inhibition of α-amylase, which could lead to reduced postprandial glucose levels, highlighting its potential in diabetes management .
Comparative Analysis of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 10 | |
| Compound B | α-Amylase Inhibitor | 25 | |
| Compound C | Neurotransmitter Modulator | 15 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:
- Formation of the biphenyl structure via Suzuki-Miyaura coupling.
- Introduction of the piperidine ring through nucleophilic substitution.
- Final assembly involving the sulfonamide linkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
